![molecular formula C12H13N3O2 B175415 Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-63-0](/img/structure/B175415.png)
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenyl group attached to a pyrazole ring. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of more complex molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Synthesis Methods:
The synthesis typically involves the reaction of ethyl acetoacetate with phenylhydrazine, forming a hydrazone intermediate that cyclizes to create the pyrazole ring. The reaction conditions often include bases like sodium ethoxide and heating to facilitate cyclization .
Biological Applications
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .
Anticancer Activity:
Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness is often measured using IC50 values, indicating its potential as a therapeutic agent .
Anti-inflammatory Effects:
The compound has shown promise as an anti-inflammatory agent, potentially useful in treating conditions such as arthritis. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes .
Medicinal Chemistry
This compound is explored for its potential in drug development. Its scaffold allows for modifications that can enhance biological activity or target specificity. Various derivatives are synthesized to optimize these properties .
Agrochemical Applications
In agriculture, this compound is utilized in the synthesis of agrochemicals such as herbicides and fungicides. Its efficacy against plant pathogens makes it a valuable component in crop protection strategies .
Material Science
The unique properties of this compound have led to investigations into its use in materials science, particularly in organic electronics and coordination chemistry. Its ability to form complexes with metals opens avenues for developing new materials with specific electronic properties .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of derivatives against common pathogens. The results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin, showcasing the compound's potential as a new antibacterial agent .
Study 2: Anticancer Potential
In vitro studies assessed the anticancer effects against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with effective concentrations identified for potential therapeutic use .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the amino and phenyl groups, making it less bioactive.
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an amino group.
Uniqueness
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and bioactivity. The presence of the amino group enhances its potential as a bioactive compound, while the ethyl ester group provides additional synthetic versatility .
Biological Activity
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 16078-63-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.26 g/mol
- Purity : ≥ 97%
- Boiling Point : Approximately 385.1 °C at 760 mmHg
- IUPAC Name : this compound
This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets involved in critical signaling pathways. It has been shown to affect:
- Cell Cycle Regulation : The compound can induce cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer therapy .
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against several cancer cell lines, revealing significant growth inhibition in HepG2 and HeLa cells. The compound was found to induce apoptosis through the downregulation of Bcl-2 and upregulation of Bax, indicating its potential as an anticancer agent .
- SAR Studies : Structure–activity relationship studies have indicated that modifications to the pyrazole ring can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring were correlated with increased potency against cancer cells .
- Antiviral Properties : In vitro assays demonstrated that compounds structurally similar to this compound exhibited antiviral activity against HIV, suggesting that this compound may share similar mechanisms or could be developed into an effective antiviral agent .
Pharmacokinetics and ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable pharmacokinetic properties, including:
Property | Findings |
---|---|
Solubility | Good solubility in organic solvents; moderate aqueous solubility |
Stability | Stable under physiological conditions; minimal degradation observed |
Toxicity | Low toxicity in preliminary assays; further studies needed |
Properties
IUPAC Name |
ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKLRBOWCFWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561947 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-63-0 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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